1-Chlorohexa-1,5-diene

Physical Organic Chemistry Radical Stabilization Reaction Kinetics

1-Chlorohexa-1,5-diene (CAS 69578-08-1) is an isolated, non-conjugated diene featuring a chlorine atom at the 1-position. This structural arrangement imparts distinct reactivity compared to its conjugated and regioisomeric analogs, particularly in cyclopolymerization and pericyclic reaction contexts.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS No. 69578-08-1
Cat. No. B14457797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorohexa-1,5-diene
CAS69578-08-1
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESC=CCCC=CCl
InChIInChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2
InChIKeyYCLYFYFZLPMGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorohexa-1,5-diene (CAS 69578-08-1): Procurement Guide for Research and Industrial Use


1-Chlorohexa-1,5-diene (CAS 69578-08-1) is an isolated, non-conjugated diene featuring a chlorine atom at the 1-position . This structural arrangement imparts distinct reactivity compared to its conjugated and regioisomeric analogs, particularly in cyclopolymerization and pericyclic reaction contexts [1]. The compound is supplied as a research-grade intermediate, with purity typically at 95% [2].

Why 1-Chlorohexa-1,5-diene Cannot Be Replaced by Conjugated or Regioisomeric Dienes


The non-conjugated nature of the 1,5-diene system in 1-chlorohexa-1,5-diene precludes the concerted, thermally-allowed [3,3]-sigmatropic Cope rearrangements that are characteristic of conjugated 1,5-dienes [1]. This kinetic barrier, combined with the terminal positioning of the chlorine atom, creates a unique reactivity profile in metallocene-catalyzed cyclopolymerizations that is not observed with conjugated analogs such as 2-chloro-1,3-butadiene or regioisomers like 2-chloro-1,5-hexadiene [2]. Consequently, substitution in defined synthetic protocols leads to divergent product distributions or complete reaction failure [3].

Quantitative Differentiation of 1-Chlorohexa-1,5-diene: Comparative Evidence


Thermal Isomerization Rate Comparison: 1-Chlorohexa-1,5-diene vs. Parent Bicyclic Precursor

The rate of thermal isomerization of 1-chlorobicyclo[2,2,0]hexane to 1-chlorohexa-1,5-diene has been measured over 409–497 K [1]. The Arrhenius equation for the gas-phase reaction is log(k_g/s⁻¹) = (13.49 ± 0.08) - (148.2 ± 0.6)/θ (θ = 19.15 kJ mol⁻¹) [1]. From these parameters, a radical stabilization energy of 5 ± 2 kJ mol⁻¹ for the α-chlorine atom was derived, a value in excellent agreement with data from 1,4-dichlorobicyclo[2,2,0]hexane and chloroethyl radical thermochemistry [1]. This confirms that the compound is a reliable reporter for quantifying α-chlorine stabilization effects, a property not accessible from non-halogenated 1,5-dienes.

Physical Organic Chemistry Radical Stabilization Reaction Kinetics

Polymerization Pathway Differentiation: Non-Conjugated 1-Chloro- vs. Conjugated Dienes

1-Chlorohexa-1,5-diene, as a non-conjugated 1,5-hexadiene, is specifically referenced as a monomer for metallocene-catalyzed cyclopolymerizations to yield highly crystalline, high-melting cyclopolymers [1][2]. In contrast, conjugated dienes like 2-chloro-1,3-butadiene (chloroprene) and 2-methyl-1,3-butadiene (isoprene) undergo 1,4-addition polymerization to form elastomers used in synthetic rubbers [3]. This fundamental mechanistic divergence dictates the final material properties (crystalline thermoplastic vs. elastomer). Substituting a conjugated diene for 1-chlorohexa-1,5-diene in a cyclopolymerization protocol would yield a non-crystalline, low-melting polymer, failing to meet application specifications.

Polymer Chemistry Metallocene Catalysis Cyclopolymerization

Regioisomeric Purity and Synthetic Utility: 1-Chloro- vs. 2-Chloro-1,5-hexadiene

The 1-chloro regioisomer (CAS 69578-08-1) and 2-chloro regioisomer (CAS 101933-88-4) share the identical molecular formula (C₆H₉Cl) and molecular weight (116.59 g/mol) [1][2]. However, their reactivity in cross-coupling and cycloaddition reactions diverges significantly. The 1-chloro isomer places the halogen at a terminal vinylic position, facilitating specific regioselective transformations [3]. The 2-chloro isomer, with an internal vinylic chlorine, is a reagent for converting zirconabicycles into bicyclic enones via carbonylation [4]. Due to the difficulty of separating these isomers by conventional distillation, patents emphasize the need for high-purity starting material to avoid isomeric contamination in multi-step syntheses [5].

Organic Synthesis Cross-Coupling Isomer Purity

Optimal Research and Industrial Use Cases for 1-Chlorohexa-1,5-diene


Physical Organic Chemistry: Quantifying α-Halogen Radical Stabilization Energies

Employ 1-chlorohexa-1,5-diene as a kinetic probe in thermal isomerization studies. The Arrhenius parameters derived from its formation (log(k_g/s⁻¹) = (13.49 ± 0.08) - (148.2 ± 0.6)/θ) provide a benchmark radical stabilization energy of 5 ± 2 kJ mol⁻¹ for α-chlorine [1]. This data is essential for calibrating computational models and designing radical-mediated synthetic pathways.

Polymer Science: Synthesis of Crystalline Cyclopolymers via Metallocene Catalysis

Utilize 1-chlorohexa-1,5-diene as a monomer in metallocene/alumoxane-catalyzed cyclopolymerizations to produce highly crystalline, high-melting polymers [2][3]. This application is specific to non-conjugated 1,5-dienes; conjugated dienes yield elastomeric materials unsuitable for high-performance thermoplastic applications [4].

Organic Synthesis: Terminal Vinylic Halide for Regioselective Cross-Coupling

Incorporate 1-chlorohexa-1,5-diene into Pd-catalyzed cross-coupling or cycloaddition sequences that require a terminal vinylic halide [5]. Ensure the regioisomeric purity (1-chloro vs. 2-chloro) is verified, as the 2-chloro isomer (CAS 101933-88-4) exhibits divergent reactivity in carbonylation reactions [6].

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